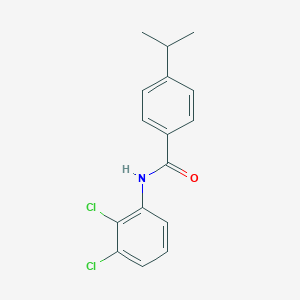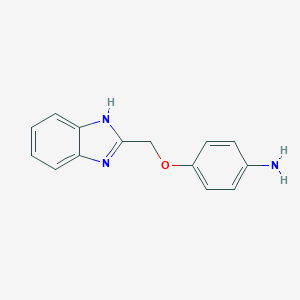
4-(1H-benzimidazol-2-ylmethoxy)phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-2-ylmethoxy)phenylamine, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BISA is a benzimidazole derivative that possesses a unique chemical structure, which makes it a promising candidate for developing new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-(1H-benzimidazol-2-ylmethoxy)phenylamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain receptors in the brain. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to have a high affinity for serotonin receptors, which may explain its potential use in the treatment of depression and anxiety disorders. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has also been shown to inhibit the activity of certain enzymes, which may explain its potential use as an enzyme inhibitor.
Biochemical and Physiological Effects:
4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has also been shown to modulate certain receptors in the brain, which may explain its potential use in the treatment of depression and anxiety disorders. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has also been shown to inhibit the activity of certain enzymes, which may explain its potential use as an enzyme inhibitor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1H-benzimidazol-2-ylmethoxy)phenylamine in lab experiments include its relatively simple synthesis method, its potential use in developing new drugs and therapeutic agents, and its range of biochemical and physiological effects. The limitations of using 4-(1H-benzimidazol-2-ylmethoxy)phenylamine in lab experiments include the lack of understanding of its mechanism of action, the need for further research to fully understand its potential applications, and the potential for side effects.
Orientations Futures
There are many potential future directions for research on 4-(1H-benzimidazol-2-ylmethoxy)phenylamine, including further studies on its mechanism of action, its potential use in developing new drugs and therapeutic agents, and its range of biochemical and physiological effects. Other potential future directions include the development of new synthesis methods for 4-(1H-benzimidazol-2-ylmethoxy)phenylamine, the exploration of its potential use in treating other diseases, and the investigation of its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 4-(1H-benzimidazol-2-ylmethoxy)phenylamine involves the reaction of 4-aminophenol and o-phenylenediamine in the presence of a catalyst. The resulting product is then treated with methanol and hydrochloric acid to form the final compound. The synthesis of 4-(1H-benzimidazol-2-ylmethoxy)phenylamine is a relatively simple and straightforward process, which makes it an attractive target for researchers looking to develop new drugs and therapeutic agents.
Applications De Recherche Scientifique
4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to possess anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for developing new drugs to treat a range of diseases. In pharmacology, 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to have a high affinity for serotonin receptors, which may make it useful in the treatment of depression and anxiety disorders. In biochemistry, 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to inhibit the activity of certain enzymes, which may make it useful in the development of new enzyme inhibitors.
Propriétés
Formule moléculaire |
C14H13N3O |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-ylmethoxy)aniline |
InChI |
InChI=1S/C14H13N3O/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
Clé InChI |
KFQRIMWPTMLPJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)
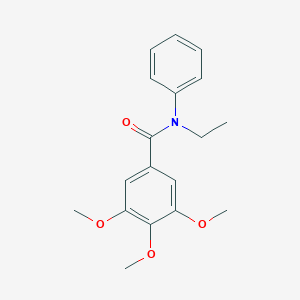
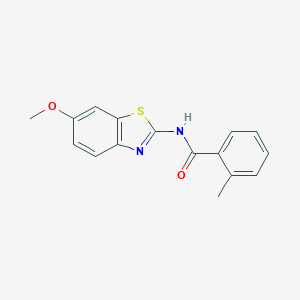

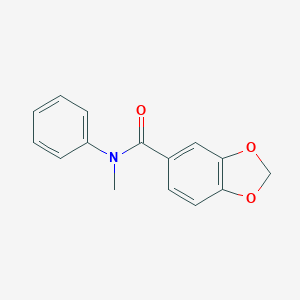

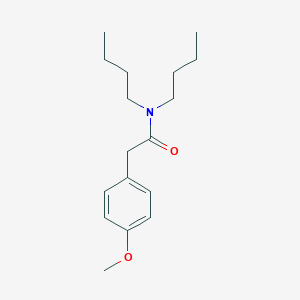
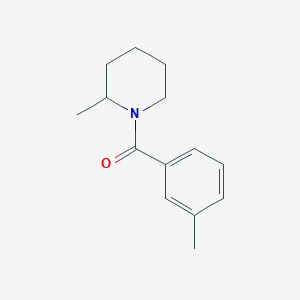


![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
